

## chemical structure and properties of Org 25935

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org 25935 |           |
| Cat. No.:            | B1248844  | Get Quote |

An In-depth Technical Guide to **Org 25935** (SCH-900435)

#### Introduction

Org 25935, also known as SCH-900435, is a synthetic, sarcosine-based small molecule developed by Organon International.[1][2] It is a potent and selective, non-competitive inhibitor of the glycine transporter type 1 (GlyT-1).[2][3] By blocking the reuptake of glycine in the central nervous system (CNS), Org 25935 elevates extracellular glycine concentrations, thereby modulating both inhibitory glycine receptors (GlyRs) and co-agonist sites on N-methyl-D-aspartate receptors (NMDARs).[2][4] This mechanism has positioned Org 25935 as a compound of interest for various neurological and psychiatric conditions. It has been investigated primarily for its antipsychotic properties and its potential to treat alcohol use disorder, with preclinical studies demonstrating effects on alcohol consumption, analgesia, and anticonvulsant activity.[1][5]

## **Chemical Structure and Physicochemical Properties**

**Org 25935** is classified as a tetralin, a polycyclic aromatic compound featuring a benzene ring fused to a cyclohexane ring.[5] Its chemical and physical data are summarized below.



| Property          | Value                                                                                                                  | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-([(1R,2S)-6-Methoxy-1-<br>phenyl-1,2,3,4-<br>tetrahydronaphthalen-2-<br>yl]methyl-methylamino)acetic<br>acid         | [1]       |
| Alternate Name    | cis-N-methyl-N-(6-methoxy-1-<br>phenyl-1,2,3,4-<br>tetrahydronaphthalen-2-<br>ylmethyl)amino-<br>methylcarboxylic acid | [2][6]    |
| Synonyms          | SCH-900435                                                                                                             | [1][2]    |
| Molecular Formula | C21H25NO3                                                                                                              | [1]       |
| Molar Mass        | 339.435 g/mol                                                                                                          | [1]       |
| CAS Number        | 1147011-84-4 (free base);<br>949588-40-3 (HCl salt)                                                                    | [1]       |

# **Pharmacological Profile**

**Org 25935** is characterized by its high selectivity for the GlyT-1 transporter, with negligible activity at the GlyT-2 transporter.[6][7][8] Its primary pharmacological effect is the elevation of synaptic glycine levels, which has significant downstream effects on dopaminergic and glutamatergic neurotransmission.



| Parameter                  | Value                                           | Species/System | Reference |  |
|----------------------------|-------------------------------------------------|----------------|-----------|--|
| Target                     | Glycine Transporter 1<br>(GlyT-1)               | -              | [1]       |  |
| Mechanism of Action        | Non-competitive inhibitor                       | -              | [2][3]    |  |
| IC50                       | 100 nM - 162 nM                                 | -              | [2][8]    |  |
| Selectivity                | Negligible action on GlyT-2                     | -              | [6][8]    |  |
| Key Indications<br>Studied | Alcoholism,<br>Schizophrenia, Panic<br>Disorder | Human          | [5]       |  |

#### **Mechanism of Action**

The primary mechanism of action for **Org 25935** is the inhibition of the GlyT-1 transporter, which is predominantly located on glial cells surrounding synapses.[6] This inhibition prevents the reuptake of glycine from the synaptic cleft, leading to an increase in its extracellular concentration.[6][9] Elevated glycine levels enhance signaling at two key receptor types:

- N-methyl-D-aspartate Receptors (NMDARs): Glycine acts as an essential co-agonist at the glycine-binding site on NMDARs. By increasing glycine availability, Org 25935 facilitates glutamatergic neurotransmission through these receptors.[4]
- Glycine Receptors (GlyRs): Glycine is the primary agonist for these inhibitory, strychninesensitive receptors. Increased glycine levels potentiate inhibitory glycinergic signaling.[3][9]

In the context of alcohol use disorder, **Org 25935**'s effects are linked to its modulation of the mesolimbic dopamine system.[3][10] Systemic administration has been shown to increase basal dopamine levels in the nucleus accumbens (nAc) in a subset of animals and, crucially, to counteract the dopamine release typically induced by ethanol.[10][11] This is thought to occur via GlyR-mediated inhibition of GABAergic projections, which in turn disinhibits dopaminergic neurons.[11]





Click to download full resolution via product page

Mechanism of Action of Org 25935.

## **Key Preclinical Data**

Numerous preclinical studies have explored the effects of **Org 25935**, particularly in the context of alcohol consumption and neurotransmitter modulation in rats.



| Study Type                          | Animal Model     | Dosage                                                | Key Findings                                                                                      | Reference |
|-------------------------------------|------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Ethanol<br>Consumption              | Male Wistar Rats | 1.5, 3, 6 mg/kg<br>i.p.                               | Dose- dependently decreased ethanol intake and preference without affecting water intake.         | [6][7]    |
| Neurotransmitter<br>Levels          | Male Wistar Rats | 6 mg/kg i.p.                                          | Increased<br>accumbal glycine<br>levels by 87%.                                                   | [2][10]   |
| Dopamine<br>Interaction             | Male Wistar Rats | 6 mg/kg i.p.                                          | Increased basal dopamine output in a subpopulation of rats (38-52%).                              | [10]      |
| Ethanol-<br>Dopamine<br>Interaction | Male Wistar Rats | 6 mg/kg i.p. (Org<br>25935)2.5 g/kg<br>i.p. (Ethanol) | Prevented the ethanol-induced increase in accumbal dopamine in responding rats.                   | [10]      |
| Local<br>Administration             | Male Wistar Rats | 100 μM (in nAc)                                       | Perfusion into<br>the nucleus<br>accumbens<br>increased local<br>dopamine levels<br>by up to 26%. | [3]       |

# Detailed Experimental Protocols Animal Model for Ethanol Consumption Studies







The protocols described are based on methodologies used in studies investigating **Org 25935**'s effect on alcohol intake.[2][6][7]

- Subjects: Male Wistar rats, weighing 300-400g at the start of the experiment, are typically used.[12]
- Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental periods.
- Ethanol Preference Training: Rats are given continuous access to two bottles, one
  containing water and the other an ethanol solution (e.g., 6% v/v), to establish a baseline
  preference. They can be stratified into high-preference (EP>60) and low-preference (EP<60)
  groups.[7]</li>
- Limited Access Paradigm: Following training, access to fluids is restricted to a specific period (e.g., 2.5 hours) daily to encourage robust consumption.[2][6]





Click to download full resolution via product page

Workflow for Ethanol Consumption Experiments.



### **Drug Preparation and Administration**

**Org 25935** (hydrochloride salt) is dissolved in a vehicle of 0.9% physiological saline (NaCl).[2] [12] It is administered via intraperitoneal (i.p.) injection at a volume of 2 ml/kg.[12] To coincide with peak CNS effects, injections are performed approximately 40 minutes prior to the behavioral testing or measurement period.[2][6][7]

## In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][10]

- Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
- Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.
- Sample Collection: The resulting dialysate, containing extracellular molecules that have diffused across the probe's membrane, is collected at regular intervals (e.g., every 20 minutes).
- Analysis: The concentration of analytes like dopamine and glycine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[10]
- Data Expression: Results are often expressed as a percentage change from the stable baseline levels measured before any drug administration.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ORG-25935 Wikipedia [en.wikipedia.org]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The glycine reuptake inhibitor Org 25935 decreases ethanol intake and preference in male wistar rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Org 25935 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glycine reuptake inhibitor org 25935 interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of systemic glycine on accumbal glycine and dopamine levels and ethanol intake in male Wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [chemical structure and properties of Org 25935].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1248844#chemical-structure-and-properties-of-org-25935]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com